N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine
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Overview
Description
N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine typically involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a drug candidate due to its biological activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine-2-yl)-1-hydroxyguanidine: A closely related compound with similar properties.
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different functional groups.
4,6-Dimethylpyrimidine-2-carbaldehyde: A precursor used in the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-N''-hydroxyguanidine.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H11N5O |
---|---|
Molecular Weight |
181.2g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-hydroxyguanidine |
InChI |
InChI=1S/C7H11N5O/c1-4-3-5(2)10-7(9-4)11-6(8)12-13/h3,13H,1-2H3,(H3,8,9,10,11,12) |
InChI Key |
DRNSXSPHLSBSGL-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NO)C |
SMILES |
CC1=CC(=NC(=N1)N=C(N)NO)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NO)C |
Origin of Product |
United States |
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